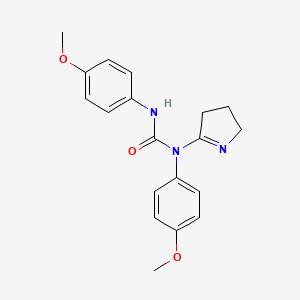

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea, also known as DPU-4, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DPU-4 is a urea derivative that has shown promising results in various scientific studies, particularly in the field of cancer research.

Scientific Research Applications

Polymerization Initiators and Conductive Polymers

The study by Matsuo, Mashima, and Tani (2001) explores the selective formation of homoleptic and heteroleptic 2,5-bis(N-aryliminomethyl)pyrrolyl yttrium complexes, which are effective initiators for ε-caprolactone polymerization. This work underscores the versatility of pyrrole-based ligands in developing new catalytic systems for polymer synthesis Matsuo, Y., Mashima, K., & Tani, K. (2001). Organometallics.

Anion Binding and Sensing

Gale (2006) reports on acyclic molecules containing amides, ureas, and pyrrole groups as effective anion-binding agents. These compounds demonstrate significant selectivity and sensitivity in anion recognition, highlighting their potential applications in developing new sensing materials Gale, P. A. (2006). Accounts of chemical research.

Nonlinear Optical Materials

Shettigar et al. (2006) synthesized bis-chalcone derivatives with reported second harmonic generation (SHG) conversion efficiencies significantly higher than urea, indicating their potential as nonlinear optical materials. Their findings contribute to the development of new materials for optical technologies Shettigar, S., Chandrasekharan, K., Umesh, G., Sarojini, B. K., & Narayana, B. (2006). Polymer.

Gelators and Rheology Modifiers

Lloyd and Steed (2011) discuss the use of 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in forming hydrogels, where the rheology and morphology of the gels can be tuned by the identity of the anion. This research illustrates the capacity of urea derivatives to influence the physical properties of gels, which could be exploited in various applications Lloyd, G., & Steed, J. W. (2011). Soft Matter.

Supramolecular Chemistry

Corbin et al. (2001) explore the complexation-induced unfolding of heterocyclic ureas to form multiply hydrogen-bonded structures. Their study on the conformational flexibility and ability to form extended supramolecular assemblies through hydrogen bonding showcases the potential of these compounds in designing novel supramolecular architectures Corbin, P. S., Zimmerman, S. C., Thiessen, P. A., Hawryluk, N. A., & Murray, T. J. (2001). Journal of the American Chemical Society.

properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-24-16-9-5-14(6-10-16)21-19(23)22(18-4-3-13-20-18)15-7-11-17(25-2)12-8-15/h5-12H,3-4,13H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTNDTZVMPGNMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2378496.png)

![4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2378500.png)

![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2378504.png)

![[2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2378509.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2378510.png)

![5-(Phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2378511.png)

![4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2378512.png)

![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2378514.png)

![2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2378518.png)